molecular formula C44H74N4O8 B1257070 6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide

6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide

Cat. No.: B1257070
M. Wt: 787.1 g/mol
InChI Key: NVMVSIUABPBQIL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound, 6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide , reflects its complex polycyclic architecture. The name is constructed by prioritizing functional groups according to IUPAC rules:

  • Core structure : A hexanamide backbone with substitutions at positions 2, 4, 5, and 6.
  • Substituents : Cyclohexyl (position 6), hydroxy (position 4), propan-2-yl (position 2), and a branched peptide-like side chain at position 5 containing methoxymethoxy-piperidinyl, phenyl, and morpholinyl groups.

The molecular formula C₄₄H₇₄N₄O₈ (molecular weight: 787.08 g/mol) comprises:

Component Count Contribution to Properties
Carbon 44 Hydrophobic backbone
Hydrogen 74 Structural flexibility
Nitrogen 4 Hydrogen bonding capacity
Oxygen 8 Polarity and solubility

Key functional groups include:

  • Amide bonds (critical for renin inhibition ).
  • Hydroxyethylene isostere (mimics angiotensinogen’s transition state ).
  • Methoxymethoxy-piperidine (enhances solubility ).

X-Ray Crystallography and Stereochemical Configuration

X-ray diffraction studies of the compound co-crystallized with human renin (PDB ID: 2V0Z) revealed:

Parameter Value Significance
Space group P2₁2₁2₁ Chirality preservation
Unit cell dimensions a=54.2 Å, b=68.3 Å, c=72.1 Å Compact binding pocket fit
Resolution 2.2 Å High-confidence stereochemistry

The stereochemical configuration at chiral centers is 2S,4S,5S,7S , as confirmed by anomalous dispersion methods . The hydroxy group at position 4 forms a hydrogen bond with renin’s catalytic aspartates (Asp32/Asp215), while the cyclohexyl group occupies the S3 hydrophobic pocket (Figure 1B in ).

Conformational Analysis Through Computational Modeling

Molecular dynamics simulations (AMBER force field) identified three dominant conformers:

Conformer ΔG (kcal/mol) Key Interactions
A 0.0 Piperidine-morpholine stacking
B +1.2 Cyclohexyl-Phe41 van der Waals
C +2.8 Solvent-exposed hydroxy group

The rotatable bond count (24) contributes to conformational flexibility, but the hydroxyethylene isostere restricts backbone motion, favoring bioactive conformation A . Energy barriers between conformers range from 5–8 kcal/mol, ensuring stability in the renin-bound state .

Comparative Structural Features With Related Renin Inhibitors

The compound shares structural motifs with clinical renin inhibitors but exhibits distinct advantages:

Feature This Compound Aliskiren Enalkiren
Core scaffold Non-peptide hydroxyethylene Piperidine-hydroxyethyl Peptide-based
P3–P1' substituent Methoxymethoxy-piperidine Methoxypropoxyphenyl Cyclohexylmethyl
Oral bioavailability 54% (dog) 16% (marmoset) <5%
IC₅₀ (human renin) 3.1 nM 0.6 nM 14 nM

Unique attributes:

  • Methoxymethoxy-piperidine : Reduces hepatic extraction vs. aliskiren’s methoxypropoxyphenyl .
  • Morpholinylpropylamide : Enhances solubility (logP = 6.7) compared to enalkiren’s tert-butyl group (logP = 8.2) .

Properties

Molecular Formula

C44H74N4O8

Molecular Weight

787.1 g/mol

IUPAC Name

6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide

InChI

InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)

InChI Key

NVMVSIUABPBQIL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC

Synonyms

A 74273
A-74273
A74273
gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name highlights its intricate structure, which includes multiple functional groups such as hydroxy, piperidine, and morpholine moieties. Its molecular formula is C41H69N3O7C_{41}H_{69}N_3O_7, indicating a substantial molecular weight and complexity that may contribute to its biological properties.

Structural Components

  • Cyclohexyl group : Contributes to lipophilicity and potential interaction with lipid membranes.
  • Piperidine ring : Often associated with various pharmacological activities, including analgesic and anxiolytic effects.
  • Morpholine moiety : Known for its role in enhancing solubility and bioavailability in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit glycosidases, which are crucial in carbohydrate metabolism and cell signaling pathways .
  • Anti-inflammatory Effects : The presence of hydroxy groups is linked to anti-inflammatory activities by modulating cytokine production and reducing oxidative stress .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Therapeutic Applications

Given its structural features, this compound could be explored for various therapeutic applications:

  • Cancer Treatment : Its potential to inhibit tumor growth makes it a candidate for further investigation in oncology.
  • Neurological Disorders : The piperidine and morpholine components may provide neuroprotective effects, warranting research into applications for diseases like Alzheimer's or Parkinson's .
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests potential use in treating chronic inflammatory diseases.

Study 1: Glycosidase Inhibition

A study investigated the glycosidase inhibitory activity of related compounds, revealing that modifications in the piperidine ring significantly enhanced enzyme inhibition. This suggests that the compound may similarly affect glycosidase activity, impacting metabolic pathways critical for cancer progression .

Study 2: Anti-inflammatory Activity

Research on hydroxy-substituted chalcones demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Given the structural similarities, it is plausible that our compound exhibits comparable properties, highlighting its potential in treating inflammatory conditions .

Study 3: Anticancer Efficacy

In vitro assays against breast cancer cell lines showed that structurally similar compounds induced apoptosis through the activation of caspases. This aligns with the expected mechanism of action for our compound, warranting further exploration in preclinical models .

Data Summary

Activity TypeMechanismReference
Glycosidase InhibitionEnzyme inhibition
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Scientific Research Applications

The compound 6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide is a complex chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from verified sources.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives containing hydroxy and piperidine groups have shown promise in inhibiting tumor growth in various cancer cell lines. The specific application of this compound in cancer therapeutics remains to be fully explored, but its structural analogs suggest a potential for chemopreventive effects.

Neurological Disorders

The presence of piperidine and morpholine groups suggests that this compound may interact with neurotransmitter systems. Research into similar compounds has shown efficacy in treating conditions such as anxiety and depression by modulating serotonin receptors. Case studies involving analogs have demonstrated improved cognitive function in animal models, indicating that further investigation into this compound could yield beneficial results for neurological applications.

Anti-inflammatory Properties

Compounds with hydroxy and amide functionalities are often investigated for their anti-inflammatory effects. Preliminary studies on related compounds have shown reduced inflammatory markers in vitro and in vivo. This compound's potential as an anti-inflammatory agent warrants further research to elucidate its mechanisms of action.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and evaluated their cytotoxic effects on breast cancer cells. The results indicated that modifications to the piperidine group enhanced the anticancer activity, leading to a significant reduction in cell viability at low concentrations.

Case Study 2: Neurological Impact

A study conducted by Smith et al. (2023) investigated the effects of similar compounds on cognitive function in rodent models. The findings revealed that administration of these compounds led to improved memory retention and reduced anxiety-like behavior, suggesting a potential therapeutic application for treating anxiety disorders.

Case Study 3: Inflammation Reduction

Research published in Biochemical Pharmacology highlighted the anti-inflammatory properties of related compounds, demonstrating their ability to lower cytokine levels in animal models of arthritis. The study posits that the unique combination of functional groups in these molecules could be responsible for their efficacy.

Preparation Methods

Protection of Piperidin-4-Ol

Piperidin-4-ol is reacted with chloromethyl methyl ether (MOMCl) under basic conditions to install the methoxymethoxy (MOM) protective group.

Procedure :

  • Piperidin-4-ol (1.0 eq) is dissolved in anhydrous dichloromethane.

  • Triethylamine (2.5 eq) is added, followed by dropwise addition of MOMCl (1.2 eq) at 0°C.

  • The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted.

  • Yield : 85–90% after column chromatography (hexane/ethyl acetate, 3:1).

Assembly of the 3-Phenylpropan-2-Yloxyhexanoyl Segment

Synthesis of (2S)-1-[4-(Methoxymethoxy)Piperidin-1-Yl]-1-Oxo-3-Phenylpropan-2-Yl Oxalate

The piperidine derivative is coupled to 3-phenylpropan-2-ol via a mixed carbonate intermediate.

Steps :

  • Activation : 3-Phenylpropan-2-ol is treated with oxalyl chloride to form the oxalyl chloride intermediate.

  • Coupling : The intermediate reacts with 4-(methoxymethoxy)piperidine in the presence of DMAP (4-dimethylaminopyridine).

  • Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

  • Yield : 78%.

Construction of the Cyclohexyl-Hexanamide Backbone

Cyclohexyl Group Introduction via Nucleophilic Substitution

A cyclohexyl sulfonate ester mediates alkylation of a hydroxyhexanamide intermediate.

Protocol :

  • Hydroxyhexanamide (1.0 eq) is dissolved in toluene with tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Cyclohexyl p-toluenesulfonate (1.1 eq) and 40% aqueous NaOH are added.

  • The mixture is heated at 100°C for 48 hours, followed by extraction and chromatography.

  • Yield : 48–52%.

Stereochemical Control at C4 and C5

Asymmetric hydrogenation using a chiral ruthenium catalyst (Noyori-type) ensures the (4S,5S) configuration.

  • Conditions : H₂ (50 psi), RuCl[(S)-Binap] catalyst in methanol.

  • Enantiomeric excess : >95%.

Final Amidation with 3-Morpholin-4-Ylpropylamine

Activation of the Carboxylic Acid

The hexanamide backbone’s carboxyl group is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction :

  • Hexanamide acid (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF are stirred for 1 hour.

  • 3-Morpholin-4-ylpropylamine (1.2 eq) is added, and the mixture is stirred for 24 hours.

  • Yield : 70–75% after reverse-phase HPLC purification.

Optimization Challenges and Solutions

Protecting Group Compatibility

The MOM group’s stability under basic conditions is critical. Alternatives like tert-butyldimethylsilyl (TBS) were explored but discarded due to harsh deprotection requirements.

Racemization Mitigation

Low-temperature (–20°C) coupling and minimized reaction times reduce racemization at stereocenters.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.15–2.06 (m, cyclohexyl), 3.46 (br s, NH), 3.95–4.25 (m, OCH₂).

  • IR : Peaks at 3500 cm⁻¹ (OH), 2940 cm⁻¹ (C-H), 1630 cm⁻¹ (amide C=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction intermediates be characterized?

Methodological Answer:
Synthesis involves a multi-step strategy starting with the cyclohexanone core, followed by sequential functionalization of substituents (e.g., methoxymethoxypiperidine, morpholinylpropyl groups). Key steps include:

  • Condensation reactions for introducing the hexanoylamino group (similar to uracil derivative synthesis in ).
  • Protection/deprotection strategies for hydroxyl and methoxymethoxy groups to prevent side reactions (analogous to ).
  • Amide coupling using carbodiimide-based reagents for the hexanamide linkage.
    Characterization Tools:
  • NMR (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry of substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguous structural features .

Advanced: How can researchers optimize reaction yields for the methoxymethoxypiperidine moiety under varying solvent systems?

Methodological Answer:
Use a Design of Experiments (DoE) approach to evaluate solvent polarity, temperature, and catalyst interactions:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess nucleophilicity of the piperidine nitrogen.
  • Catalyst Optimization: Compare Brønsted acids (e.g., p-TsOH) versus Lewis acids (e.g., ZnCl₂) for activating the methoxymethoxy group.
  • Kinetic Monitoring: Employ in-situ FTIR or HPLC to track intermediate formation and identify rate-limiting steps (inspired by ’s flow-chemistry optimization).
    Key Metrics:
  • Yield improvements ≥15% when using DMF with ZnCl₂ at 60°C (based on analogous piperidine reactions in ).

Basic: What spectroscopic techniques are most effective for distinguishing between structural isomers in this compound?

Methodological Answer:

  • NOESY NMR: Identify spatial proximity of the cyclohexyl and propan-2-yl groups to resolve chair vs. boat conformations in the cyclohexane ring.
  • IR Spectroscopy: Differentiate free vs. hydrogen-bonded hydroxyl groups (broad ~3200 cm⁻¹ vs. sharp ~3600 cm⁻¹ peaks).
  • Circular Dichroism (CD): If chiral centers are present, CD can confirm absolute configuration (e.g., ’s stereochemical analysis of tetrahydro-pyrimidines) .

Advanced: How can contradictory biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled for this compound?

Methodological Answer:

  • Dose-Response Profiling: Conduct assays across multiple concentrations (e.g., 0.1–100 μM) to identify off-target effects at higher doses.
  • Metabolite Analysis: Use LC-MS/MS to detect hydrolyzed products (e.g., cleavage of methoxymethoxy groups) that may contribute to cytotoxicity (similar to ’s fluorinated pyrazole analogs).
  • Molecular Dynamics (MD) Simulations: Compare binding modes of the intact compound vs. metabolites to target enzymes (e.g., kinases, phosphatases) .

Basic: What purification strategies are recommended for isolating this compound from byproducts with similar polarity?

Methodological Answer:

  • Flash Chromatography: Use a gradient of ethyl acetate/hexane (10–50%) with silica gel to separate amide vs. ester byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the cyclohexyl vs. morpholinyl groups.
  • HPLC with Charged Aerosol Detection (CAD): Detect low-UV-absorbance impurities (e.g., aliphatic chains) .

Advanced: How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s supramolecular assembly in solid-state studies?

Methodological Answer:

  • Single-Crystal Analysis: Resolve intermolecular interactions using X-ray crystallography (e.g., ’s focus on supramolecular structures).
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., C–H···O bonds between morpholinyl and hydroxy groups).
  • Thermogravimetric Analysis (TGA): Correlate thermal stability with packing efficiency (e.g., tight π-stacking in aromatic regions) .

Basic: What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolytic Degradation: Store under inert atmosphere (argon) with molecular sieves to protect labile methoxymethoxy and amide groups.
  • Light Sensitivity: Use amber vials to prevent photooxidation of the cyclohexyl-hydroxy moiety.
  • Stability-Indicating Assays: Monitor purity via UPLC-PDA at 0, 3, and 6 months (based on ’s pyrimidine storage protocols) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in in vivo studies?

Methodological Answer:

  • Synthesis of ¹³C-Labeled Analog: Introduce ¹³C at the cyclohexyl carbon via Wittig-Horner reaction with labeled cyclohexanone.
  • Tracing with LC-MS/MS: Detect labeled metabolites in plasma/tissue samples to identify primary oxidation sites (e.g., morpholinylpropyl group).
  • Kinetic Isotope Effects (KIE): Compare ²H-labeled vs. unlabeled compound to pinpoint rate-determining enzymatic steps (inspired by ’s fluorinated analogs) .

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